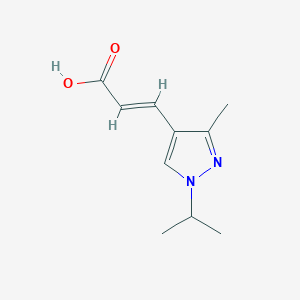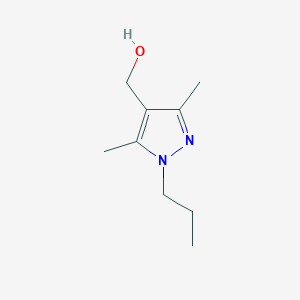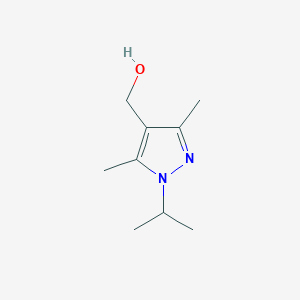
2,7-Dichloro-6-methoxyquinoline-3-carbonitrile
Overview
Description
2,7-Dichloro-6-methoxyquinoline-3-carbonitrile is a chemical compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at positions 2 and 7, a methoxy group at position 6, and a carbonitrile group at position 3 on the quinoline ring.
Preparation Methods
The synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Meth-Cohn synthesis, which involves the reaction of aniline derivatives with Vilsmeier reagent (dimethylformamide and phosphorus oxychloride) under heating conditions.
Introduction of Chlorine Atoms: Chlorination of the quinoline ring at positions 2 and 7 can be achieved using chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carbonitrile Group: The carbonitrile group at position 3 can be introduced through the reaction of the corresponding aldehyde or ketone with a cyanide source such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.
Chemical Reactions Analysis
2,7-Dichloro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the carbonitrile group allows for cyclization reactions to form fused heterocyclic systems, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
2,7-Dichloro-6-methoxyquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and overcoming drug resistance in certain cancers.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of cancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,7-Dichloro-6-methoxyquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family, such as:
2-Chloro-6-methoxyquinoline-3-carbonitrile: Lacks the additional chlorine atom at position 7, which may affect its reactivity and biological activity.
2,7-Dichloroquinoline-3-carbonitrile: Lacks the methoxy group at position 6, which may influence its solubility and chemical properties.
6-Methoxyquinoline-3-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2,7-dichloro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O/c1-16-10-3-6-2-7(5-14)11(13)15-9(6)4-8(10)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCXADHYZMXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone](/img/structure/B3033229.png)



![4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B3033238.png)





![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B3033250.png)
![4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile](/img/structure/B3033251.png)

